3-(2-(Phenylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with nitrogen atoms This compound is part of the diazabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular cycloaddition reactions and ring-closing metathesis . These reactions often require specific catalysts and conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the diazabicyclo[3.2.1]octane family with similar structural features.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids.
Uniqueness
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific functional groups and the presence of an anilinoethyl moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63978-10-9 |
---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[3-(2-anilinoethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H25N3O/c1-2-17(21)20-15-8-9-16(20)13-19(12-15)11-10-18-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3 |
InChI Key |
ZGJOXLCSIYUFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.